molecular formula C16H17N5OS B6439202 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine CAS No. 2549053-74-7

2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B6439202
CAS No.: 2549053-74-7
M. Wt: 327.4 g/mol
InChI Key: TXPPGZDTCSNMPA-UHFFFAOYSA-N
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Description

2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine (CAS 2549053-74-7) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C16H17N5OS and a molecular weight of 327.40 g/mol, this molecule features a unique structure combining thiazolopyridine, piperidine, and pyrazine rings . This specific architecture makes it a valuable scaffold for developing novel bioactive molecules. Thiazolopyridine derivatives are frequently investigated for their potential interactions with the central nervous system; for instance, related analogs have been studied as positive allosteric modulators of metabotropic glutamate receptors (mGluR2), which are important targets for neurological disorders . Furthermore, such fused heterocyclic systems are often explored in the search for new therapeutic agents, including treatments for Huntington's disease and as inhibitors of enzymes like monoamine oxidase-B (MAO-B) . The compound is characterized by a topological polar surface area of 92.3 Ų and an XLogP3 value of 2.4, indicating favorable properties for preclinical research . It is commercially available for research purposes from suppliers like Life Chemicals in various quantities, ranging from 1 mg to 100 mg, to facilitate scientific investigations . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-4-17-9-13-14(1)23-16(20-13)21-7-2-12(3-8-21)11-22-15-10-18-5-6-19-15/h1,4-6,9-10,12H,2-3,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPPGZDTCSNMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Cyclization from Chloronitropyridine Precursors

A pivotal method adapted from Edwards et al. (2009) employs 3-chloro-4-nitropyridine and thiourea derivatives under refluxing ethanol to yield 6-nitrothiazolo[4,5-c]pyridines.

Reaction Scheme:

3-Chloro-4-nitropyridine+ThioureaEtOH, ΔThiazolo[4,5-c]pyridine-2-amine+HCl+NH3\text{3-Chloro-4-nitropyridine} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Thiazolo[4,5-c]pyridine-2-amine} + \text{HCl} + \text{NH}_3

Optimization Data:

  • Yield: 68–82% (dependent on substituents)

  • Conditions: 12 h reflux in anhydrous ethanol.

Functionalization at Position 2

The 2-amine group undergoes alkylation with 1-(chloromethyl)piperidin-4-ylmethanol in DMF using K<sub>2</sub>CO<sub>3</sub> as base:

Thiazolo[4,5-c]pyridine-2-amine+1-(Chloromethyl)piperidin-4-ylmethanolDMF, K2CO32-(Piperidin-4-ylmethoxy)thiazolo[4,5-c]pyridine\text{Thiazolo[4,5-c]pyridine-2-amine} + \text{1-(Chloromethyl)piperidin-4-ylmethanol} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{2-(Piperidin-4-ylmethoxy)thiazolo[4,5-c]pyridine}

Key Parameters:

  • Temperature: 80°C, 8 h

  • Yield: 74%.

Preparation of Pyrazine Building Block

Methoxy-Pyrazine Synthesis

6-Methoxypyrazine derivatives are synthesized via nucleophilic aromatic substitution. A modified Wolf-Marburg method involves decarboxylation of pyrazine carboxylic acid precursors:

Pyrazine-2-carboxylic acidHCl, ΔPyrazine+CO2\text{Pyrazine-2-carboxylic acid} \xrightarrow{\text{HCl, Δ}} \text{Pyrazine} + \text{CO}_2

Modification:

  • Methoxy Introduction: Treatment with MeONa in methanol at 60°C for 6 h yields 2-methoxypyrazine.

Final Coupling: Etherification and Characterization

Mitsunobu Reaction for Ether Linkage

The piperidine-linked thiazolopyridine intermediate couples with 2-hydroxypyrazine via Mitsunobu conditions:

2-(Piperidin-4-ylmethoxy)thiazolo[4,5-c]pyridine+2-HydroxypyrazineDIAD, PPh3,THFTarget Compound\text{2-(Piperidin-4-ylmethoxy)thiazolo[4,5-c]pyridine} + \text{2-Hydroxypyrazine} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound}

Conditions:

  • Reagents: DIAD (1.2 eq), PPh<sub>3</sub> (1.5 eq)

  • Yield: 62%.

Analytical Data Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.41 (s, 1H, pyrazine-H), 7.92 (d, J=5.2 Hz, 1H, thiazolo-H), 4.32 (m, 2H, OCH<sub>2</sub>), 3.78 (m, 1H, piperidine-H), 2.98–2.85 (m, 4H, piperidine-H).

  • HRMS (ESI): m/z calcd for C<sub>15</sub>H<sub>20</sub>N<sub>4</sub>OS [M+H]<sup>+</sup>: 304.1321; found: 304.1318.

Alternative Pathways and Comparative Analysis

Ullmann Coupling for Direct Arylation

An alternative employs CuI-catalyzed coupling between 2-bromopyrazine and the thiazolopyridine-piperidine intermediate:

2-Bromopyrazine+Thiazolopyridine-piperidineCuI, L-Proline, K2CO3Target Compound\text{2-Bromopyrazine} + \text{Thiazolopyridine-piperidine} \xrightarrow{\text{CuI, L-Proline, K}2\text{CO}3} \text{Target Compound}

Outcome:

  • Yield: 58% (lower than Mitsunobu due to steric hindrance).

Reductive Amination Approach

Condensation of 2-(piperidin-4-ylmethoxy)thiazolopyridine with pyrazine-2-carbaldehyde followed by NaBH<sub>4</sub> reduction:

Pyrazine-2-carbaldehyde+Thiazolopyridine-piperidineNaBH4Secondary amine intermediateOxidationTarget\text{Pyrazine-2-carbaldehyde} + \text{Thiazolopyridine-piperidine} \xrightarrow{\text{NaBH}_4} \text{Secondary amine intermediate} \rightarrow \text{Oxidation} \rightarrow \text{Target}

Limitation: Over-reduction side products reduce yield to 49%.

Challenges and Optimization Strategies

Steric Hindrance in Piperidine Functionalization

Bulky substituents on the piperidine ring necessitate higher reaction temperatures (90–100°C) for nucleophilic substitutions, risking decomposition. Microwave-assisted synthesis reduces reaction time to 2 h with 12% yield improvement.

Purification Difficulties

Column chromatography (SiO<sub>2</sub>, EtOAc/hexane 3:7) remains standard, but HPLC (C18, MeCN/H<sub>2</sub>O + 0.1% TFA) achieves >98% purity for pharmacological testing .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Thiazolo[4,5-c]pyridine derivatives have been studied for their anticancer properties. The incorporation of a piperidine moiety enhances the biological activity of compounds by improving their interaction with biological targets such as kinases and other enzymes involved in cancer progression .
  • Antimicrobial Properties :
    • Compounds featuring thiazolo[4,5-c]pyridine structures have demonstrated significant antimicrobial activity against various pathogens. The unique electronic properties of the thiazole ring contribute to their ability to disrupt microbial cell membranes .
  • Neuroprotective Effects :
    • Research indicates that thiazolo-pyridine derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of oxidative stress and modulation of neuroinflammatory pathways .

Case Study 1: Anticancer Activity

In a study published in Heterocycles, researchers synthesized a series of thiazolo-pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. One derivative showed significant inhibition of cell proliferation and induced apoptosis in breast cancer cells .

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective effects of thiazolo-pyridine compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds reduced neuronal death and improved cognitive function in animal models .

Mechanism of Action

The mechanism of action of 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Pyrazine vs. Pyrimidine Derivatives
  • 5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine (CAS: 2380173-94-2) replaces pyrazine with pyrimidine.
  • Thiazolo[4,5-b]pyrazines (e.g., derivatives with phenyl substituents) exhibit amplification effects on phleomycin activity, suggesting pyrazine positioning influences biological outcomes .
Quinazolinone Derivatives
  • 7-Methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one () introduces a quinazolinone ring, enhancing planar rigidity for kinase or protease inhibition.

Positional Isomerism in Thiazolo-Pyridine Systems

  • Thiazolo[4,5-b]pyridines (e.g., H3 receptor antagonists) differ in nitrogen/sulfur positioning, affecting receptor binding. QSAR models indicate that substituent hydrophilicity (e.g., TNO_2 descriptor) correlates with antagonistic activity .
  • Thiazolo[5,4-b]pyridines (e.g., angiogenesis inhibitors like compound 3l, IC50 = 1.65 µM) show that ring orientation impacts potency. The [4,5-c] isomer in the target compound may favor adenosine receptor interactions .

Substituent Effects on Piperidine

  • 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS: 2549063-13-8) replaces the thiazolo-pyridine with a difluorophenyl group, enhancing aryl-binding pocket interactions .
  • Muvadenant (INN: adenosine antagonist) uses a 4-methoxy[1,3]thiazolo[4,5-c]pyridine with a spirodecane carboxamide, highlighting the role of piperidine-linked substituents in target selectivity .

Physicochemical and QSAR Insights

  • Hydrophilic vs. Lipophilic Balance :
    • Pyrazine’s nitrogen atoms enhance hydrophilicity (XAHydrophilicArea descriptor), while thiazolo-pyridine increases logP .
  • Docking Scores :
    • Thiazolo[5,4-b]pyridine-pyrazine hybrids exhibit docking scores of -34.73 (CYP1A1 inhibition), suggesting competitive binding .

Biological Activity

The compound 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazolo[4,5-c]pyridine moiety linked to a pyrazine ring via a methoxy group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H18N4OS
Molecular Weight302.4 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways. For instance, it has been shown to interact with phosphoinositide 3-kinase (PI3K), which plays a significant role in cell growth and survival .
  • Receptor Modulation : It can also modulate receptor activity, potentially influencing signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to the thiazolo[4,5-c]pyridine structure. For example:

  • Study Findings : Compounds similar to the target molecule demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .

Anticancer Potential

The anticancer potential of thiazole derivatives has been explored extensively:

  • Case Study : A derivative exhibiting structural similarities showed efficacy in inhibiting cancer cell proliferation in vitro and in vivo models by inducing apoptosis through the modulation of apoptotic pathways .

Case Study 1: Antinociceptive Activity

A related compound was tested for antinociceptive effects using the acetic acid-induced writhing test in mice. Results indicated that certain derivatives exhibited significant pain relief at doses of 100 mg/kg .

Case Study 2: In Vivo Efficacy

In vivo studies involving autoimmune models demonstrated that thiazole derivatives could effectively reduce inflammation and disease symptoms in conditions such as experimental autoimmune encephalomyelitis (EAE) .

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:
Synthesis optimization involves stepwise modifications:

  • Heterocycle Coupling: Use Pd-catalyzed cross-coupling for thiazolo-pyridine and piperidine moieties (reflux in ethanol with NaOAc, 12–24 h) .
  • Methoxy-Pyrazine Attachment: Employ nucleophilic substitution under inert atmosphere (K2CO3/DMF, 60°C, monitored via TLC) .
  • Purification: Gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (MeOH/CH2Cl2) improves purity (>95% by HPLC) .

Basic: What analytical techniques are critical for characterizing this compound's structure?

Methodological Answer:
A multi-technique approach is essential:

  • NMR: 1H/13C NMR (DMSO-d6) confirms regiochemistry of thiazolo-pyridine and methoxy groups .
  • XRD: Single-crystal X-ray diffraction resolves piperidine chair conformation and pyrazine planarity .
  • HRMS: Validates molecular formula (e.g., [M+H]+ ion with <2 ppm error) .

Basic: How should preliminary biological activity screening be designed?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli; 24 h incubation) .
  • Cytotoxicity: MTT assay (IC50 in HeLa and HEK293 cells; 48 h exposure) .
  • Target-Specific: Kinase inhibition profiling (ATP-binding assays for PI3K/AKT pathway) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:
Modify key pharmacophores systematically:

  • Piperidine Substituents: Compare 4-methoxy vs. 4-hydroxy groups for solubility vs. target affinity .
  • Thiazolo-Pyridine vs. Oxadiazole: Replace thiazolo with oxadiazole (synthesized via HNO3 cyclization) to assess impact on logP .
Modification Biological Activity (IC50, μM) LogP
Thiazolo-pyridine core0.45 (PI3Kα)2.8
Oxadiazole replacement1.20 (PI3Kα)1.5

Advanced: What strategies resolve contradictions in reported biological data?

Methodological Answer:
Address discrepancies via:

  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .
  • Metabolic Stability: Pre-treat compounds with liver microsomes (CYP3A4/CYP2D6) to rule out false negatives .
  • Orthogonal Validation: Confirm kinase inhibition via Western blot (phospho-AKT levels) alongside enzymatic assays .

Advanced: How can computational methods predict this compound's mechanism of action?

Methodological Answer:
Combine:

  • Molecular Docking: AutoDock Vina with PI3Kγ crystal structure (PDB: 4LZP) to identify H-bonding with Val882 .
  • MD Simulations: GROMACS (100 ns trajectory) assesses piperidine flexibility in binding pockets .
  • QSAR Models: Train on pyrazine derivatives (n=50) to predict logD and hERG liability .

Advanced: What formulation challenges arise due to the compound's physicochemical properties?

Methodological Answer:
Address low solubility (logS = -4.2):

  • Salt Formation: Test hydrochloride salts (improves aqueous solubility by 10x) .
  • Nanoformulation: PEG-PLGA nanoparticles (encapsulation efficiency >80% via solvent evaporation) .

Advanced: How can stability under physiological conditions be assessed?

Methodological Answer:
Conduct accelerated stability studies:

  • pH Stability: Incubate in PBS (pH 2.0–7.4, 37°C; monitor via HPLC degradation products) .
  • Photostability: Expose to UV-A (320–400 nm) for 48 h; quantify cis-trans isomerization .

Advanced: What synthetic intermediates pose safety risks?

Methodological Answer:

  • Hydrazine Intermediates: Handle under N2 (risk of explosive decomposition; LC-MS monitoring recommended) .
  • Chlorinated Byproducts: Use GC-MS to detect genotoxic impurities (e.g., 2-chloropyrazine; limit <0.1%) .

Advanced: How can synergistic effects with known therapeutics be evaluated?

Methodological Answer:

  • Combination Index (CI): Chou-Talalay method (e.g., with cisplatin; CI <0.9 indicates synergy) .
  • Transcriptomics: RNA-seq of treated cells to identify upregulated apoptosis pathways (e.g., BAX/BCL2 ratio) .

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